7-Chloro Epinastine Hydrochloride
CAS No.: 80012-45-9
Cat. No.: VC21338034
Molecular Formula: C16H14ClN3.HCl
Molecular Weight: 320.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 80012-45-9 |
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Molecular Formula | C16H14ClN3.HCl |
Molecular Weight | 320.2 g/mol |
IUPAC Name | 16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride |
Standard InChI | InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H |
Standard InChI Key | SKQNTLALARIPLX-UHFFFAOYSA-N |
SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl |
Canonical SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl |
Appearance | White Solid |
Chemical and Physical Properties
Basic Physical Properties
7-Chloro Epinastine Hydrochloride possesses distinct physical and chemical properties that differentiate it from its parent compound. These properties are crucial for understanding its behavior in various environments and potential interactions with biological systems.
The following table summarizes the key physical properties of 7-Chloro Epinastine Hydrochloride:
Property | Value |
---|---|
CAS Number | 80012-45-9 |
Molecular Formula | C16H15Cl2N3 |
Molecular Weight | 320.21600 g/mol |
Boiling Point | 495.7°C at 760 mmHg |
Flash Point | 253.6°C |
Exact Mass | 319.06400 |
PSA (Polar Surface Area) | 39.12000 |
LogP | 4.62540 |
The data indicates that 7-Chloro Epinastine Hydrochloride is a thermally stable compound with a high boiling point and flash point . The LogP value of 4.62540 suggests considerable lipophilicity, which has implications for its solubility, membrane permeability, and potential pharmacokinetic properties.
Structural Characteristics
The molecular structure of 7-Chloro Epinastine Hydrochloride features a complex heterocyclic framework based on a dibenzazepine scaffold with an imidazole ring and an amine group. The distinguishing feature is the chlorine atom at the 7-position, which differentiates it from Epinastine Hydrochloride .
This chlorine substitution likely influences the electronic distribution within the molecule, potentially affecting:
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Receptor binding characteristics
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Lipophilicity and membrane permeability
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Metabolic stability
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Chemical reactivity
Comparison with Epinastine Hydrochloride
Structural Comparison
To understand the potential impact of chlorination, comparing the structures of 7-Chloro Epinastine Hydrochloride with Epinastine Hydrochloride provides valuable insights:
Feature | Epinastine Hydrochloride | 7-Chloro Epinastine Hydrochloride |
---|---|---|
Molecular Formula | C16H16ClN3 | C16H15Cl2N3 |
Molecular Weight | 285.77 g/mol | 320.21600 g/mol |
Structure | Dibenzazepine scaffold | Chlorinated dibenzazepine scaffold |
Chlorine Atoms | 1 (in HCl salt) | 2 (one in structure, one in HCl salt) |
The additional chlorine atom increases the molecular weight by approximately 34.44 g/mol and introduces electronic and steric effects that may influence receptor interactions .
Pharmacological Context
While specific pharmacological data for 7-Chloro Epinastine Hydrochloride is limited in the available research, understanding the properties of Epinastine Hydrochloride provides important context. Epinastine Hydrochloride is a histamine H1 receptor antagonist that blocks histamine H1 receptors and inhibits histamine release from mast cells . Additionally, it demonstrates affinity for histamine H2 receptors, 5-HT2 receptors, and alpha-1 and alpha-2 adrenergic receptors.
The parent compound, Epinastine Hydrochloride, is used clinically for:
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Treatment of allergic conjunctivitis
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Management of allergic rhinitis
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Relief from urticaria, eczema, and dermatitis
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Alleviation of skin pruritus and related allergic conditions
The chlorine substitution in 7-Chloro Epinastine Hydrochloride might modify these pharmacological properties, potentially enhancing or altering its therapeutic profile.
Research Opportunities
The limited specific data on 7-Chloro Epinastine Hydrochloride suggests several research opportunities:
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Comprehensive pharmacological profiling to determine its receptor binding affinities and selectivity
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Comparative studies with Epinastine Hydrochloride to assess potential advantages
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Investigation of structure-activity relationships to understand the impact of the chlorine substitution
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Development of optimized synthesis routes for efficient production
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Exploration of potential therapeutic applications based on its unique properties
These research directions could provide valuable insights into the potential utility of 7-Chloro Epinastine Hydrochloride in pharmaceutical applications.
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